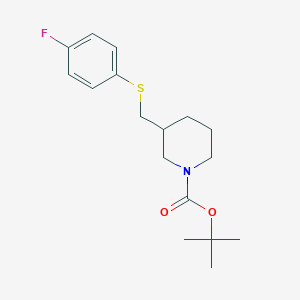

tert-Butyl 3-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate

Beschreibung

tert-Butyl 3-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with a tert-butyl ester group and a 4-fluorophenylthio methyl group

Eigenschaften

IUPAC Name |

tert-butyl 3-[(4-fluorophenyl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO2S/c1-17(2,3)21-16(20)19-10-4-5-13(11-19)12-22-15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUKQWRNJFXWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Attachment of the 4-Fluorophenylthio Methyl Group: This step involves the nucleophilic substitution reaction where a 4-fluorophenylthio group is attached to the piperidine ring using reagents such as 4-fluorothiophenol and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenylthio group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to tert-butyl 3-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate may exhibit activity against central nervous system disorders. For instance, related piperidine derivatives have been noted for their efficacy in treating conditions such as depression, anxiety disorders, and pain management . The presence of the fluorophenyl group enhances the lipophilicity and potentially the bioavailability of the compound, making it a candidate for further development in therapeutic applications.

Synthetic Pathways

The synthesis of this compound has been documented in several patents and research articles. The synthetic routes typically involve the reaction of piperidine derivatives with fluorinated phenyl thiols, followed by carboxylation processes to yield the final product .

Case Study 1: Central Nervous System Disorders

A study investigated the effects of similar piperidine derivatives on anxiety and depression models in rodents. The results showed a significant reduction in anxiety-like behaviors when administered at specific doses, suggesting that this compound could be developed into a treatment for anxiety disorders .

Case Study 2: Pain Management

Another research project focused on evaluating the analgesic properties of piperidine compounds. The findings indicated that these compounds could modulate pain pathways effectively, making them potential candidates for new analgesics .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylthio group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biological activity. The piperidine ring and tert-butyl ester group further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: A precursor in the synthesis of fentanyl analogs.

Uniqueness: tert-Butyl 3-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate is unique due to the presence of the 4-fluorophenylthio group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Biologische Aktivität

tert-Butyl 3-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate, with the CAS number 1289388-37-9, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 325.44 g/mol

- Purity : Typically around 97% in commercial preparations .

The compound is believed to exert its biological effects through modulation of neurotransmitter systems and potential interactions with various receptors. The presence of the piperidine ring suggests possible activity on central nervous system targets, including dopamine and serotonin receptors.

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound may exhibit anticonvulsant properties. For instance, studies have shown that modifications on the piperidine structure can enhance anticonvulsant efficacy in animal models, suggesting a promising avenue for developing new antiepileptic drugs .

Antitumor Activity

Recent investigations have highlighted the potential of similar compounds in exhibiting cytotoxic effects against various cancer cell lines. For example, studies have reported that derivatives with thiazole and piperidine moieties demonstrated significant antiproliferative activity, with IC values in the low micromolar range against human cancer cell lines such as HT29 and Jurkat . The structural features that contribute to this activity include electron-donating groups on the phenyl ring and specific substitutions on the piperidine scaffold.

Case Studies

| Study | Findings |

|---|---|

| Study A (2022) | Evaluated the anticonvulsant properties of piperidine derivatives; found that modifications led to increased efficacy in seizure models. |

| Study B (2023) | Investigated anticancer activity; reported significant inhibition of cell proliferation in HT29 and Jurkat cell lines with IC values < 5 µM. |

| Study C (2024) | Explored receptor binding affinity; indicated potential interactions with dopamine D2 receptors, suggesting implications for neuropharmacology. |

Safety and Toxicology

The safety profile of this compound has not been extensively characterized. However, initial hazard assessments indicate that it should be handled with caution due to potential irritant properties. Precautionary measures include avoiding skin contact and inhalation during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.